2,4-Diamino-6-nitrotoluene

Descripción

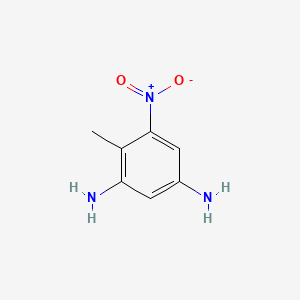

2, 4-Diamino-6-nitrotoluene, also known as 2-nitro-4, 6-diaminotoluene, belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. 2, 4-Diamino-6-nitrotoluene is slightly soluble (in water) and a strong basic compound (based on its pKa).

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZSBQYOXAUYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216498 | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-29-4 | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-1,3-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ5EX5KMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,4-diamino-6-nitrotoluene from 2,4,6-trinitrotoluene

Providing a detailed experimental guide for the synthesis of compounds derived from 2,4,6-trinitrotoluene (TNT) is restricted due to the hazardous nature of the materials involved. TNT is a high-explosive, and its chemical manipulation requires specialized equipment, stringent safety protocols, and authorized personnel in a controlled laboratory setting.

However, from an academic perspective, the selective reduction of nitro groups on an aromatic ring is a significant topic in organic chemistry. The transformation of 2,4,6-trinitrotoluene to a product like 2,4-diamino-6-nitrotoluene involves the selective reduction of two of the three nitro groups.

Core Chemical Principles

The key chemical challenge in this type of synthesis is achieving regioselectivity—that is, reducing specific nitro groups while leaving others intact. The nitro groups on the toluene ring are not equivalent:

-

Steric Hindrance: The nitro group at the C6 position is flanked by a methyl group and another nitro group, making it more sterically hindered than the groups at C2 and C4.

-

Electronic Effects: The electron-withdrawing nature of the nitro groups influences the reactivity of the aromatic ring and the individual nitro groups.

Chemists exploit these differences to control the reaction. The choice of reducing agent and reaction conditions (temperature, solvent, pH) is critical for achieving the desired selectivity. Common classes of reagents studied for the selective reduction of polynitroaromatic compounds include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel). The selectivity can be tuned by modifying the catalyst, support, and reaction conditions.

-

Sulfide Reagents: Agents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfide (NaSH) are known for their ability to selectively reduce one nitro group in the presence of others. This is often referred to as the Zinin reduction.

-

Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl) are classical reagents for nitro group reduction. Controlling the stoichiometry and conditions is key to preventing complete reduction of all nitro groups.

Conceptual Reaction Pathway

The reduction of TNT can proceed through various intermediates. A generalized pathway illustrates the stepwise reduction, highlighting the challenge of isolating the desired di-amino product without further reduction or side reactions.

chemical properties and structure of 2,4-diamino-6-nitrotoluene

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-diamino-6-nitrotoluene

Abstract

This compound is an amino-nitrotoluene compound that is structurally defined as 2,4-diaminotoluene with a nitro substituent at the 6-position[1][2]. It is recognized as a xenobiotic metabolite, notably arising from the biological degradation of the explosive 2,4,6-trinitrotoluene (TNT)[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

This compound, also known by its IUPAC name 4-methyl-5-nitrobenzene-1,3-diamine, is classified within the organic compound class of nitrobenzenes[1]. Its structure consists of a toluene core with two amino groups at positions 2 and 4, and a nitro group at position 6[3].

| Identifier | Value |

| IUPAC Name | 4-methyl-5-nitrobenzene-1,3-diamine[1][3] |

| CAS Number | 6629-29-4[1][4][5] |

| Molecular Formula | C7H9N3O2[1][3][6] |

| Molecular Weight | 167.17 g/mol [1][3] |

| Canonical SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])N)N[1][3] |

| InChI Key | DFZSBQYOXAUYCB-UHFFFAOYSA-N[1][3] |

| ChEBI ID | CHEBI:19342[1] |

| HMDB ID | HMDB0060362[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems. The compound is characterized as a strong basic compound based on its predicted pKa.

| Property | Value | Source |

| Melting Point | 135 °C | [4] |

| Boiling Point | 406.7 ± 40.0 °C (Predicted) | [4] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.23 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [4] |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and identification of this compound.

| Technique | Data Availability |

| 1H NMR Spectroscopy | Spectra available from sources such as SpectraBase.[1] |

| 13C NMR Spectroscopy | Data available.[1] |

| Mass Spectrometry (GC-MS) | Mass spectrometry data is available, with notable peaks at m/z 167, 168, and 121.[1] |

| Infrared (IR) Spectroscopy | FTIR spectra, typically obtained using a KBr wafer technique, are available.[1] |

| Raman Spectroscopy | Data available from sources such as SpectraBase.[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from toluene, involving nitration followed by selective reduction. A general methodology is outlined below, based on standard organic synthesis procedures for nitration and reduction of aromatic compounds.

Step 1: Nitration of Toluene to Dinitrotoluene

This procedure is adapted from the nitration of toluene to produce a mixture of nitrotoluenes[7]. Further nitration of mononitrotoluene would be required to yield dinitrotoluene.

-

Reagents: Toluene, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Prepare the nitrating acid by slowly adding concentrated sulfuric acid to ice-cold concentrated nitric acid under constant cooling and stirring[7].

-

Cool the toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel to approximately -10 °C using an ice-salt bath[8].

-

Slowly add the nitrating acid to the cooled toluene while maintaining the temperature between -5 °C and 0 °C[8].

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature[7].

-

Pour the reaction mixture onto ice and separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and again with water[7].

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude dinitrotoluene isomers[7].

-

Step 2: Reduction of 2,4-Dinitrotoluene to 2,4-Diaminotoluene

This protocol is based on the reduction of 2,4-dinitrotoluene using iron powder[9]. To obtain the target molecule, a partial reduction or a subsequent nitration under controlled conditions would be necessary. The following describes the full reduction to the diamine.

-

Reagents: 2,4-dinitrotoluene, iron powder, 50% aqueous ethyl alcohol, concentrated hydrochloric acid[9].

-

Procedure:

-

In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, combine 2,4-dinitrotoluene, iron powder, and 50% ethyl alcohol[9].

-

Heat the mixture to boiling and slowly add a solution of concentrated hydrochloric acid in 50% ethyl alcohol[9].

-

Reflux the mixture for two hours after the acid addition is complete[9].

-

Make the hot mixture just alkaline with an alcoholic potassium hydroxide solution[9].

-

Filter the hot mixture to remove the iron residue and wash the residue with hot 95% ethyl alcohol[9].

-

The filtrate contains the diaminotoluene. Further purification can be achieved by precipitation as the sulfate salt and subsequent recrystallization[9].

-

Note: The direct synthesis of this compound would require a more nuanced approach, possibly involving the partial reduction of a trinitrotoluene precursor or the controlled nitration of a diaminotoluene.

Analytical Methods

Various analytical techniques can be employed for the detection and quantification of this compound, often in the context of environmental samples or as a metabolite of TNT.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of TNT and its metabolites, including this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the identification and quantification of volatile and semi-volatile compounds like nitrotoluene derivatives[10].

-

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative analysis of polynitroaromatic compounds after specific chemical reactions to form colored complexes[10].

Biological Activity and Metabolism

This compound is primarily of interest due to its role as a metabolite in the biodegradation of 2,4,6-trinitrotoluene (TNT)[3]. The metabolic transformation of TNT is a key process in both the toxicological effects of TNT exposure and its environmental remediation.

Under anaerobic or nitrate-reducing conditions, microorganisms can sequentially reduce the nitro groups of TNT. This process leads to the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes, including this compound[11]. Studies have shown that this compound has a weak toxic potential compared to its parent compound, TNT[12].

The metabolic pathway from TNT to this compound involves the reduction of two of the three nitro groups.

Caption: Metabolic reduction of TNT to this compound.

Conclusion

This compound is a significant compound, primarily studied in the context of the metabolism and environmental fate of TNT. Its chemical and physical properties are well-characterized, providing a solid foundation for further research. The synthesis and analytical methodologies, while often adapted from related compounds, are accessible for specialized laboratory settings. Understanding the structure and properties of this metabolite is crucial for assessing the environmental impact and toxicological profile of TNT and its degradation products.

References

- 1. This compound | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6629-29-4 [chemicalbook.com]

- 3. Buy this compound | 6629-29-4 [smolecule.com]

- 4. This compound CAS#: 6629-29-4 [m.chemicalbook.com]

- 5. accustandard.com [accustandard.com]

- 6. EAWAG-BBD: Compound Page, compID# c0456 [eawag-bbd.ethz.ch]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Bioconversion of this compound to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,4-Diamino-6-nitrotoluene (CAS 6629-29-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Diamino-6-nitrotoluene (CAS 6629-29-4), a key metabolite of the explosive 2,4,6-trinitrotoluene (TNT). This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on this compound. It includes tabulated physical and chemical data, a review of its role in biological systems, and a detailed metabolic pathway.

Introduction

This compound, also known by its IUPAC name 4-methyl-5-nitrobenzene-1,3-diamine, is an aromatic amine and a significant intermediate in the biotransformation of TNT.[1][2] Its presence in environmental samples is often an indicator of TNT contamination, and understanding its properties is crucial for bioremediation and toxicological studies.[3][4][5] In recent years, the study of TNT and its metabolites has gained importance due to concerns about their environmental impact and potential health risks.[6] This guide aims to consolidate the available scientific data on this compound to support ongoing research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for designing experiments, developing analytical methods, and understanding the compound's behavior in various matrices.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [7] |

| Molecular Weight | 167.17 g/mol | [7] |

| Appearance | Yellow crystalline solid | [8] |

| Melting Point | 135 °C | [7] |

| Boiling Point (Predicted) | 406.7 ± 40.0 °C | [7] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.23 ± 0.10 | [7] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available from commercial suppliers. | [9] |

| ¹³C NMR | Spectra available from commercial suppliers. | [9] |

| Mass Spectrometry | Key m/z peaks at 167, 168, 121. | [9] |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer). | [9] |

Biological Activity and Metabolism

This compound is a major metabolite in the aerobic and anaerobic biotransformation of TNT by various microorganisms, including bacteria and fungi.[1][2][3] The metabolic pathway typically involves the sequential reduction of the nitro groups of TNT.[1] The formation of this compound is a critical step in the detoxification and potential mineralization of TNT in contaminated environments.[5]

The toxicity of this compound is considered to be weak compared to its parent compound, TNT.[6] However, its presence and persistence in the environment are of concern, and it is often monitored in bioremediation efforts.[8] Studies have shown that some bacteria can further transform this compound, for instance, through acetylation.[10]

TNT Metabolic Pathway

The following diagram illustrates the microbial metabolic pathway of 2,4,6-trinitrotoluene (TNT) leading to the formation of this compound and other metabolites.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quantification of this compound. Below are representative methodologies for its synthesis and analysis.

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the selective reduction of 2,4,6-trinitrotoluene.

Reaction Scheme:

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in environmental and biological samples.

HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Quantification: Based on a calibration curve generated from certified reference standards.

Sample Preparation for Water Samples:

-

Collect the water sample in an amber glass bottle.

-

Filter the sample through a 0.45 µm filter to remove particulate matter.

-

If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Elute the analyte from the SPE cartridge with a suitable solvent (e.g., acetonitrile).

-

Inject an aliquot of the eluate into the HPLC system.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: While less toxic than TNT, it is still considered a hazardous substance. [6]Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, biological significance, and analytical methodologies for this compound (CAS 6629-29-4). The information presented is intended to be a valuable resource for researchers and professionals working with this compound. As a key metabolite of TNT, a thorough understanding of its characteristics is essential for advancements in environmental remediation, toxicology, and related fields.

References

- 1. eeer.org [eeer.org]

- 2. Biotransformation of 2,4,6-Trinitrotoluene with Phanerochaete chrysosporium in Agitated Cultures at pH 4.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of trinitrotoluene (TNT) by Pseudomonas spp. isolated from a TNT‐contaminated environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Biotransformation of trinitrotoluene (TNT) by Pseudomonas spp. isolated from a TNT-contaminated environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 6629-29-4 [m.chemicalbook.com]

- 8. Buy this compound | 6629-29-4 [smolecule.com]

- 9. This compound | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioconversion of this compound to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-diamino-6-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-diamino-6-nitrotoluene in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various organic solvents. It also includes the available qualitative and predicted solubility information to guide solvent selection.

Introduction to this compound

This compound is a nitroaromatic compound. It is a metabolite of 2,4,6-trinitrotoluene (TNT) and is of interest in various fields, including environmental science and toxicology.[1] Understanding its solubility in organic solvents is crucial for a range of applications, such as in the synthesis of other compounds, for purification processes like recrystallization, and in the development of analytical methods for its detection and quantification.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Known Solubility Data

Qualitative Solubility:

General statements indicate that this compound is soluble in organic solvents, with limited solubility in water.

Quantitative Solubility:

The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Method |

| Acetonitrile | Not Specified | 0.1 mg/mL | Implied from a commercially available certified reference standard.[2] |

| Water | 25 (Predicted) | 1.46 g/L | ALOGPS (Prediction) |

Experimental Protocols for Solubility Determination

To address the lack of comprehensive data, this section provides detailed experimental protocols for determining the solubility of this compound in organic solvents.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Workflow for Gravimetric Solubility Determination:

Figure 2: Gravimetric Method Workflow

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath or shaker and agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully filter the saturated solution through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove all undissolved particles. It is crucial to maintain the temperature of the solution during filtration to prevent precipitation or further dissolution.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The solubility can then be calculated in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solute by the volume of the filtrate used.

-

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. This method requires the prior establishment of a calibration curve.

Experimental Workflow for Spectroscopic Solubility Determination:

Figure 3: Spectroscopic Method Workflow

Detailed Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a standard solution across a range of UV-Vis wavelengths.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), which is the calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound and filter it as described in the gravimetric method (steps 1 and 2).

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution from its absorbance.

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

For rapid screening of solubility in multiple solvents, automated systems can be employed. These systems often use smaller volumes and rely on techniques like light scattering or nephelometry to detect the formation of a precipitate when a concentrated stock solution of the compound (often in a highly soluble solvent like DMSO) is added to the test solvent.

Logical Workflow for High-Throughput Solubility Screening:

Figure 4: High-Throughput Screening Workflow

General Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Titration and Detection: An automated liquid handler adds small, incremental amounts of the stock solution to the wells containing the test solvents. After each addition and a brief mixing/incubation period, a plate reader measures a signal indicative of precipitation (e.g., turbidity or light scattering).

-

Data Analysis: The concentration of this compound at the point where precipitation is first detected is taken as the kinetic solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents will be influenced by several factors:

-

Polarity: The principle of "like dissolves like" is a key determinant. Solvents with similar polarity to this compound are likely to be better solvents. The presence of two amino groups and a nitro group on the toluene backbone gives the molecule both polar and non-polar characteristics.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent.

-

Hydrogen Bonding: The amino groups in this compound can act as hydrogen bond donors, and the nitro and amino groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Crystalline Structure: The crystal lattice energy of the solid this compound will influence its solubility. A more stable crystal structure will require more energy to break apart and will thus have lower solubility.

Conclusion

While there is a notable lack of published quantitative data on the solubility of this compound in organic solvents, this guide provides researchers with the necessary experimental frameworks to determine this crucial physicochemical property. The choice of method will depend on the required accuracy, the amount of sample available, and the number of solvents to be tested. The detailed protocols for gravimetric and spectroscopic methods, along with an overview of high-throughput screening, offer a solid foundation for generating reliable solubility data for this compound, which will be invaluable for its application in research, development, and environmental studies.

References

Stability and Degradation of 2,4-Diamino-6-Nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-nitrotoluene (2,4-DANT) is a significant intermediate in the environmental transformation and microbial degradation of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding its stability and degradation pathways is crucial for assessing its environmental fate, toxicological implications, and potential for bioremediation. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of 2,4-DANT, including its physicochemical properties, known biotic and abiotic transformation pathways, and recommended experimental protocols for its stability assessment. While extensive research has focused on the biodegradation of its parent compound, TNT, specific data on the intrinsic stability of 2,4-DANT remains limited. This guide addresses these knowledge gaps by proposing detailed methodologies for systematic stability and degradation studies.

Introduction

This compound is a nitroaromatic compound that is not produced commercially but is of significant environmental interest due to its formation as a major metabolite during the microbial degradation of 2,4,6-trinitrotoluene (TNT)[1][2]. The presence of amino and nitro groups on the toluene ring makes its chemical behavior complex and its stability a key factor in its environmental persistence and bioavailability. This guide aims to consolidate the available information on the stability and degradation of 2,4-DANT and to provide a framework for further research in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its environmental transport and partitioning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 135 °C | [1] |

| Boiling Point (Predicted) | 406.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.369 ± 0.07 g/cm³ | [1] |

| IUPAC Name | 4-Methyl-5-nitrobenzene-1,3-diamine | [3] |

| CAS Number | 6629-29-4 | [3] |

Stability Profile

Specific experimental data on the intrinsic stability of pure 2,4-DANT under various abiotic conditions are scarce in the published literature. However, based on the known reactivity of related nitroaromatic compounds and general principles of chemical stability, a profile can be inferred and a systematic approach to its determination can be proposed.

Thermal Stability

No specific studies on the thermal decomposition of 2,4-DANT were identified. It is anticipated that, like other nitroaromatic compounds, it will decompose at elevated temperatures. The presence of amino groups may influence the decomposition pathway and products.

Photostability

The susceptibility of 2,4-DANT to photodegradation is currently unknown. Aromatic nitro compounds can be susceptible to phototransformation, and the presence of amino groups could further influence its photochemical reactivity.

Hydrolytic Stability

Degradation Pathways

The degradation of 2,4-DANT has been primarily studied in the context of the microbial transformation of TNT.

Biodegradation

2,4-DANT is a key intermediate in the anaerobic and aerobic biodegradation of TNT. Under anaerobic conditions, TNT is sequentially reduced to aminodinitrotoluenes and then to diaminonitrotoluenes, including 2,4-DANT[1][2]. Further reduction of 2,4-DANT can lead to the formation of 2,4,6-triaminotoluene (TAT)[2]. In some microbial systems, the reduction of 2,4-DANT to TAT has been identified as the rate-limiting step in the overall TNT degradation process[1].

Under certain aerobic and anoxic conditions, 2,4-DANT can be further transformed into other metabolites. For example, Pseudomonas fluorescens has been shown to convert 2,4-DANT to 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT)[5].

The following diagram illustrates the central role of 2,4-DANT in the biodegradation of TNT.

Abiotic Degradation

Detailed studies on the abiotic degradation of 2,4-DANT are lacking. Potential abiotic degradation pathways could include:

-

Hydrolysis: Reaction with water, potentially catalyzed by acids or bases, could lead to the transformation of the amino or nitro groups.

-

Photolysis: Direct or indirect photodegradation in the presence of sunlight could lead to the formation of various transformation products.

-

Oxidation/Reduction: Reactions with naturally occurring oxidants or reductants in the environment could also contribute to its degradation.

Proposed Experimental Protocols for Stability and Degradation Assessment

Given the limited data on the intrinsic stability of 2,4-DANT, the following experimental protocols are proposed to systematically evaluate its degradation under various stress conditions. These protocols are based on established guidelines for forced degradation studies of chemical compounds[6][7].

General Experimental Workflow

The following workflow provides a general framework for conducting stability studies on 2,4-DANT.

Thermal Stability Protocol

Objective: To evaluate the stability of 2,4-DANT in the solid state and in solution at elevated temperatures.

Methodology:

-

Solid-State Studies:

-

Accurately weigh 2,4-DANT into glass vials.

-

Expose the vials to a series of temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature.

-

Dissolve the contents in a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC method.

-

-

Solution-State Studies:

-

Prepare a solution of 2,4-DANT in a relevant solvent (e.g., acetonitrile/water, 50:50 v/v) at a known concentration.

-

Aliquot the solution into sealed vials.

-

Expose the vials to the same temperature conditions as the solid-state studies.

-

At specified time intervals, remove vials and analyze the contents by HPLC.

-

Photostability Protocol

Objective: To assess the stability of 2,4-DANT when exposed to light.

Methodology:

-

Solid-State and Solution-State Studies:

-

Prepare solid samples and solutions of 2,4-DANT as described for thermal stability.

-

Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines. A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Run parallel control samples protected from light (e.g., wrapped in aluminum foil).

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

Hydrolytic Stability Protocol

Objective: To determine the rate and pathway of hydrolysis of 2,4-DANT in acidic, basic, and neutral aqueous solutions.

Methodology:

-

Preparation of Hydrolysis Solutions:

-

Prepare solutions of 2,4-DANT in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

-

Incubation:

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 2,4-DANT and to detect the formation of degradation products.

-

Analytical Methodology

A validated stability-indicating HPLC method is essential for these studies. The method should be able to separate 2,4-DANT from its potential degradation products.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 2,4-DANT and its expected degradation products absorb (e.g., 254 nm). Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products[8][9].

Conclusion

This compound is a key intermediate in the environmental fate of TNT. While its formation through biodegradation is well-documented, a significant knowledge gap exists regarding its intrinsic stability and abiotic degradation pathways. The proposed experimental protocols in this guide provide a framework for researchers to systematically investigate the thermal, photochemical, and hydrolytic stability of 2,4-DANT. The data generated from such studies will be invaluable for developing more accurate environmental fate models, assessing the toxicological risks associated with TNT-contaminated sites, and optimizing bioremediation strategies. A thorough understanding of the stability and degradation of 2,4-DANT is essential for a complete picture of the environmental impact of nitroaromatic compounds.

References

- 1. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6629-29-4 [smolecule.com]

- 5. Bioconversion of this compound to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Diamino-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,4-diamino-6-nitrotoluene, a key intermediate in various chemical syntheses and a metabolite of toxicological interest. This document details predicted ¹H and ¹³C NMR spectral data, established experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-active nuclei.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental spectra for this compound are noted in databases such as SpectraBase, the specific chemical shift and coupling constant data are not readily accessible in the public domain.[1] Therefore, the following tables present predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. These predictions account for the electronic effects of the amino (-NH₂) and nitro (-NO₂) substituents on the toluene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.1 - 6.3 | d | ~2.0 |

| H-5 | 7.0 - 7.2 | d | ~2.0 |

| CH₃ | 2.1 - 2.3 | s | - |

| 2-NH₂ | 4.5 - 5.5 | br s | - |

| 4-NH₂ | 5.0 - 6.0 | br s | - |

Predicted in a common deuterated solvent such as DMSO-d₆. Chemical shifts of -NH₂ protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CH₃) | 115 - 125 |

| C-2 (C-NH₂) | 145 - 155 |

| C-3 (C-H) | 95 - 105 |

| C-4 (C-NH₂) | 140 - 150 |

| C-5 (C-H) | 120 - 130 |

| C-6 (C-NO₂) | 135 - 145 |

| CH₃ | 15 - 20 |

Predicted in a common deuterated solvent such as DMSO-d₆.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Due to the presence of amino groups, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent as it can solubilize the compound and allow for the observation of exchangeable N-H protons.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 300 MHz or higher field NMR spectrometer, such as the Bruker AC-300 mentioned in the PubChem entry for this compound.[1]

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

-

Temperature: 298 K.

Molecular Structure and NMR Assignments

The structural formula of this compound with the numbering of atoms for NMR assignment is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹⁵N NMR Data

While ¹H and ¹³C NMR are primary tools for structural elucidation, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. A study on the photodegradation of 2,4,6-trinitrotoluene reported the ¹⁵N NMR chemical shifts for the two amino groups of this compound in DMSO-d₆.[2]

Table 3: Experimental ¹⁵N NMR Spectral Data for this compound

| Nitrogen | Chemical Shift (δ, ppm) |

| 2-NH₂ / 4-NH₂ | 62.4, 59.8 |

Data from Thorn et al. (2019), referenced to liquid ammonia.[2]

Logical Workflow for NMR-Based Structural Confirmation

The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to spectral analysis and assignment.

Caption: A logical workflow for the structural confirmation of this compound using NMR spectroscopy.

References

An In-depth Technical Guide on the Mass Spectrometry and IR Spectroscopy of 2,4-diamino-6-nitrotoluene

This technical guide provides a comprehensive overview of the mass spectrometry and Infrared (IR) spectroscopy of 2,4-diamino-6-nitrotoluene. It is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for the characterization of aromatic nitro compounds. This document details experimental protocols, presents spectral data, and offers insights into the fragmentation pathways of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Weight: 167.17 g/mol ), gas chromatography-mass spectrometry (GC-MS) is a common method of analysis.[1]

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound obtained from GC-MS analysis.[1]

| Property | Value | Source |

| Molecular Weight | 167.17 g/mol | PubChem CID 96177[1] |

| Molecular Ion (M+) | 167 m/z | NIST Mass Spectrometry Data Center[1] |

| M+1 Peak | 168 m/z | NIST Mass Spectrometry Data Center[1] |

| Major Fragment Ion | 121 m/z | NIST Mass Spectrometry Data Center[1] |

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the GC-MS analysis of this compound, based on standard methods for nitroaromatic compounds.

1.2.1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as acetonitrile or methanol to a final concentration of about 0.1 mg/mL.

-

Ensure the sample is fully dissolved and free of particulate matter before injection.

1.2.2. Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

1.2.3. Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to this chromatographic peak will provide the fragmentation pattern of the molecule.

Proposed Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is expected to proceed through several key steps, initiated by the removal of an electron to form the molecular ion (M+). The stability of the aromatic ring influences the fragmentation, often leading to characteristic losses of small neutral molecules or radicals.

References

Microbial Degradation of 2,4-diamino-6-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the microbial degradation pathways of 2,4-diamino-6-nitrotoluene (2,4-DANT). 2,4-DANT is a significant intermediate in the microbial transformation of the widely used explosive, 2,4,6-trinitrotoluene (TNT). While the complete mineralization of 2,4-DANT is not yet fully elucidated, this document synthesizes the known metabolic fates of this compound, details relevant experimental protocols, and presents quantitative data from key studies.

Introduction

This compound (2,4-DANT) is a xenobiotic compound that primarily enters the environment as a metabolic byproduct of the microbial degradation of 2,4,6-trinitrotoluene (TNT). Understanding the microbial pathways for 2,4-DANT degradation is crucial for developing effective bioremediation strategies for TNT-contaminated sites. This guide focuses on the known anaerobic and aerobic biotransformation routes of 2,4-DANT, the enzymes involved, and the subsequent fate of its metabolites.

Microbial Degradation Pathways of 2,4-DANT

The microbial degradation of 2,4-DANT is predominantly studied in the context of anaerobic TNT metabolism. Under these conditions, the primary fate of 2,4-DANT is further reduction. However, alternative pathways have been observed.

Anaerobic Reduction to 2,4,6-Triaminotoluene (TAT)

The most extensively documented pathway for 2,4-DANT transformation under anaerobic conditions is the reduction of its remaining nitro group to an amino group, yielding 2,4,6-triaminotoluene (TAT). This reaction is a critical step in the overall anaerobic degradation of TNT.

Several anaerobic bacteria, including species of Clostridium and Desulfovibrio, are capable of mediating this reduction. The conversion of 2,4-DANT to TAT has been identified as a rate-limiting step in the complete reduction of TNT. Evidence suggests the involvement of a dissimilatory sulfite reductase in this transformation, which proceeds via a 2,4-diamino-6-hydroxylaminotoluene intermediate.

The subsequent fate of TAT is a subject of ongoing research. While older studies proposed potential ring cleavage to form compounds like methylphloroglucinol and p-cresol, conclusive biochemical evidence for this is lacking. More recent research suggests that TAT may be a metabolic dead-end, undergoing abiotic transformations to form azo-dimers under anaerobic conditions or polymerizing in the presence of oxygen.[1][2]

Acetylation to 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT)

An alternative metabolic fate for 2,4-DANT has been identified in Pseudomonas fluorescens. Under both anoxic and aerobic conditions, this bacterium can transform 2,4-DANT into 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT).[3] This acetylation reaction represents a detoxification mechanism for the bacterium, but the resulting compound is considered a persistent metabolite, and further degradation has not been observed.[3]

Quantitative Data on 2,4-DANT Biotransformation

Quantitative data specifically for the degradation of 2,4-DANT is limited in the scientific literature. Most studies focus on the overall degradation of TNT. The table below summarizes data related to the transformation of TNT to its amino-derivatives, including 2,4-DANT.

| Parent Compound | Microorganism/System | Conditions | Initial Concentration | Metabolite(s) Formed | Transformation Rate/Extent | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Gram-positive strain TNT-32 | Aerobic | 0.35 mM | 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, this compound | 0.16 mM 2,4-DANT formed after 27 h | [4] |

| 2,4,6-Trinitrotoluene (TNT) | Anaerobic Sludge | Anaerobic | 220 µM | 2,4,6-Triaminotoluene (TAT) | 160 µM TAT formed | [2] |

| This compound (2,4-DANT) | Pseudomonas fluorescens | Anoxic | Not specified | 4-N-acetylamino-2-amino-6-nitrotoluene | Qualitative transformation | [3] |

Experimental Protocols

Isolation and Enrichment of 2,4-DANT Degrading Microorganisms

-

Sample Collection: Collect soil or water samples from sites contaminated with TNT or its derivatives.

-

Enrichment Culture: Inoculate a minimal salts medium (MSM) with the environmental sample. The MSM should contain 2,4-DANT as the sole source of carbon and/or nitrogen.

-

Incubation: Incubate the cultures under either aerobic or anaerobic conditions, depending on the desired metabolic pathway to be studied.

-

Serial Dilution and Plating: After significant growth or degradation of 2,4-DANT is observed, perform serial dilutions and plate on solid MSM containing 2,4-DANT to isolate individual colonies.

-

Identification: Identify the isolated strains through 16S rRNA gene sequencing.

Biodegradation Assays

-

Cultivation: Grow the isolated microbial strains in a suitable liquid medium (e.g., tryptic soy broth for bacteria) to obtain sufficient biomass.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a sterile phosphate buffer, and resuspend them to a specific optical density (e.g., OD600 of 1.0).

-

Degradation Experiment: Inoculate a mineral salts medium containing a known concentration of 2,4-DANT with the prepared cell suspension.

-

Sampling: Collect samples at regular time intervals.

-

Analysis: Analyze the samples for the disappearance of 2,4-DANT and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Enzyme Assays (e.g., Nitroreductase Activity)

-

Cell-Free Extract Preparation: Grow the microbial culture to the mid-log phase, harvest the cells, and lyse them using methods such as sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), the cell-free extract, a reducing equivalent (e.g., NADPH or NADH), and 2,4-DANT as the substrate.

-

Monitoring the Reaction: Monitor the oxidation of NADPH/NADH spectrophotometrically at 340 nm. One unit of enzyme activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADPH/NADH per minute.

-

Protein Quantification: Determine the total protein concentration in the cell-free extract using a standard method (e.g., Bradford assay) to calculate the specific activity of the enzyme.

Conclusion and Future Perspectives

The microbial degradation of this compound is a critical area of research for the bioremediation of TNT-contaminated environments. Current knowledge indicates that under anaerobic conditions, the primary fate of 2,4-DANT is reduction to 2,4,6-triaminotoluene, which appears to be a relatively stable end product. In some bacteria, acetylation presents an alternative detoxification pathway, also leading to a persistent metabolite.

Significant knowledge gaps remain, particularly concerning the complete mineralization of 2,4-DANT. Future research should focus on:

-

Elucidating Ring Cleavage Mechanisms: Investigating the potential for microbial ring cleavage of 2,4-DANT or its primary metabolite, TAT, under various environmental conditions.

-

Identifying Key Enzymes: Characterizing the enzymes responsible for the downstream metabolism of 2,4-DANT and its derivatives.

-

Quantitative Studies: Conducting detailed kinetic studies to determine the rates of 2,4-DANT transformation by different microbial species and consortia.

-

Exploring Aerobic Pathways: Investigating the existence of aerobic microorganisms capable of utilizing 2,4-DANT as a growth substrate and elucidating the corresponding metabolic pathways.

Addressing these research questions will be instrumental in developing more effective and predictable bioremediation strategies for sites contaminated with TNT and its transformation products.

References

- 1. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconversion of this compound to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Reductive Reactions in Aerobic Microbial Metabolism of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and transport of TNT metabolites

A Technical Guide to the Environmental Fate and Transport of TNT Metabolites

Abstract

2,4,6-trinitrotoluene (TNT) is a widely used explosive that has led to significant environmental contamination of soil and groundwater. The environmental fate of TNT is complex, primarily dictated by the transformation into various metabolites which exhibit distinct physicochemical properties, toxicity, and mobility. This guide provides an in-depth technical overview of the . It covers the primary biotic and abiotic transformation pathways, including aerobic and anaerobic biodegradation, reduction by minerals, and photolysis. Quantitative data on physicochemical properties and environmental partitioning are summarized, and detailed experimental protocols for their analysis are provided. This document is intended for researchers, environmental scientists, and remediation professionals working to understand and mitigate the impact of explosives contamination.

Introduction

Contamination of soil and groundwater with 2,4,6-trinitrotoluene (TNT) is a persistent environmental problem, particularly at military installations and munitions manufacturing sites.[1] While the toxicity of TNT itself is a concern, understanding the behavior of its transformation products is critical for accurate risk assessment and the development of effective remediation strategies. TNT is chemically and thermally stable, but in the environment, it undergoes transformation through various biotic and abiotic processes.[2]

The primary transformation mechanism is the sequential reduction of its three nitro groups, leading to a suite of metabolites including aminodinitrotoluenes (ADNTs), diaminonitrotoluenes (DANTs), and triaminotoluene (TAT).[1][3] These metabolites have different properties than the parent compound; for instance, many are more water-soluble but also exhibit strong, sometimes irreversible, binding to soil components.[4] This guide details the formation of these metabolites and their subsequent behavior in the environment.

Physicochemical Properties of TNT and Key Metabolites

The environmental behavior of TNT and its metabolites is governed by their intrinsic physicochemical properties. Key transformation products are generally more water-soluble than TNT, which can increase their potential for transport in aqueous systems.[4] However, the introduction of amino groups also significantly alters their interaction with soil matrices. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of TNT and its Primary Reduction Metabolites

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log K_ow | Reference(s) |

| 2,4,6-Trinitrotoluene | TNT | C₇H₅N₃O₆ | 227.13 | 130 | 1.6 - 1.99 | [2][4][5] |

| 2-Amino-4,6-dinitrotoluene | 2-ADNT | C₇H₇N₃O₄ | 197.15 | 17 | 2.80 | [5] |

| 4-Amino-2,6-dinitrotoluene | 4-ADNT | C₇H₇N₃O₄ | 197.15 | 36 | 2.62 | [5] |

| 2,4-Diamino-6-nitrotoluene | 2,4-DANT | C₇H₉N₃O₂ | 183.17 | - | - | [6] |

| 2,6-Diamino-4-nitrotoluene | 2,6-DANT | C₇H₉N₃O₂ | 183.17 | - | - | [6] |

| 2,4,6-Triaminotoluene | TAT | C₇H₁₁N₃ | 137.18 | - | - | [7] |

Transformation Pathways and Mechanisms

TNT is relatively resistant to oxidative degradation due to the electron-withdrawing nature of the nitro groups; therefore, reductive pathways dominate its transformation in the environment.[2][3]

Biotic Transformations (Biodegradation)

Microorganisms play a central role in the transformation of TNT under both aerobic and anaerobic conditions.[8]

Under aerobic conditions, the microbial transformation of TNT typically involves the sequential reduction of the nitro groups, but mineralization is often incomplete.[3][9] The process begins with the reduction of a nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 2-ADNT and 4-ADNT.[3] The hydroxylamino intermediates (e.g., 4-hydroxylamino-2,6-dinitrotoluene) are highly reactive and can undergo condensation reactions to form persistent and highly recalcitrant azoxytetranitrotoluene dimers.[3][9] Some bacteria can also utilize TNT as a nitrogen source through denitration, which may involve the formation of a Meisenheimer complex.[3][10]

Anaerobic conditions are generally more effective for TNT degradation.[3] The reduction process is more extensive, proceeding past the mono- and di-amino metabolites to form 2,4,6-triaminotoluene (TAT).[3][11] This pathway avoids the formation of the recalcitrant azoxy dimers that are characteristic of aerobic degradation.[9] TAT can be further metabolized by some anaerobic consortia to compounds like p-cresol and methylphloroglucinol, although complete mineralization is rare and the subsequent steps are not fully elucidated.[3][12] Sulfate-reducing bacteria, such as Desulfovibrio sp., and fermentative bacteria like Clostridium sp., are known to carry out this transformation.[7][11]

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. epic.awi.de [epic.awi.de]

- 3. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cswab.org [cswab.org]

- 7. Anaerobic transformation of 2,4,6-trinitrotoluene (TNT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trinitrotoluene(TNT) Biotransformation Pathways Under Aerobic and Anaerobic Condition [eeer.org]

- 9. eeer.org [eeer.org]

- 10. researchgate.net [researchgate.net]

- 11. Anaerobic Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]

- 12. researchgate.net [researchgate.net]

In-Depth Toxicological Profile of 2,4-Diamino-6-nitrotoluene

This technical guide provides a comprehensive overview of the available toxicological data for 2,4-diamino-6-nitrotoluene (2,4-DANT). It is intended for researchers, scientists, and drug development professionals to support hazard identification and risk assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

This compound is a key metabolite of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Its presence in biological systems following TNT exposure necessitates a thorough understanding of its toxicological profile. Available data suggests that 2,4-DANT possesses a weak acute toxic potential compared to its parent compound. However, concerns regarding its genotoxicity and potential carcinogenicity exist, largely inferred from the known effects of structurally similar compounds, such as 2,4-diaminotoluene (2,4-DAT). This guide synthesizes the current knowledge on the acute toxicity, genotoxicity, carcinogenicity, and metabolic pathways associated with 2,4-DANT.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| Appearance | - | - |

| CAS Number | 6629-29-4 | [1] |

| Synonyms | 4-methyl-5-nitrobenzene-1,3-diamine, 2-Nitro-4,6-diaminotoluene | [1] |

Toxicological Data

Acute Toxicity

For context, the oral LD50 values for related compounds in rats are provided below:

| Compound | Sex | LD50 (mg/kg) | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Male | 1320 | [3] |

| 2,4,6-Trinitrotoluene (TNT) | Female | 794 | [3] |

| 2,4-Dinitrotoluene (2,4-DNT) | - | 959 | [4] |

| 2,6-Dinitrotoluene (2,6-DNT) | - | 607 | [4] |

Genotoxicity

There are indications that this compound exhibits genotoxic potential. As a metabolite of TNT, which is known to be mutagenic, its genotoxicity is of significant interest. While specific quantitative data from Ames tests or chromosomal aberration assays for 2,4-DANT were not found in the reviewed literature, the genotoxicity of its structural analogue, 2,4-diaminotoluene (2,4-DAT), is well-documented. 2,4-DAT is mutagenic in Salmonella typhimurium strains, particularly with metabolic activation.

The mutagenicity of nitroaromatic compounds is often linked to the reduction of the nitro group to a hydroxylamine intermediate, which can then interact with DNA.

Carcinogenicity

Direct carcinogenicity studies on this compound were not identified. However, the carcinogenicity of the closely related compound, 2,4-diaminotoluene (2,4-DAT), has been established in animal studies. 2,4-DAT is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5]

A bioassay of 2,4-diaminotoluene in F344 rats and B6C3F1 mice showed that it was carcinogenic, inducing hepatocellular carcinomas and mammary gland adenomas/carcinomas in rats.[6] In female mice, it induced hepatocellular carcinomas.[6]

| Species | Sex | Route | Target Organ(s) | Reference |

| Rat (F344) | Male | Oral (feed) | Liver (hepatocellular carcinomas or neoplastic nodules) | [6] |

| Rat (F344) | Female | Oral (feed) | Liver (hepatocellular carcinomas or neoplastic nodules), Mammary gland (carcinomas or adenomas) | [6] |

| Mouse (B6C3F1) | Female | Oral (feed) | Liver (hepatocellular carcinomas) | [6] |

Given the structural similarity, the carcinogenic potential of 2,4-DANT warrants further investigation.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were found. The parent compound, TNT, has been shown to cause reproductive toxicity in male rats, including testicular atrophy and degenerated germinal epithelium at high doses.[7] One proposed mechanism for TNT-induced reproductive toxicity is oxidative DNA damage in the testis mediated by its metabolites.[8]

Metabolism and Toxicological Mechanisms

Metabolic Pathway of TNT to this compound

This compound is a product of the reductive metabolism of 2,4,6-trinitrotoluene (TNT). This biotransformation is a stepwise reduction of the nitro groups, primarily carried out by nitroreductases.[9] The initial reduction of TNT forms 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[9] Further reduction of these aminodinitrotoluenes leads to the formation of diaminonitrotoluenes, including 2,4-DANT.[9]

Caption: Metabolic reduction of TNT to 2,4-DANT.

Potential Mechanism of Toxicity: Oxidative Stress

The toxicity of many nitroaromatic compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This process can be initiated by the one-electron reduction of the nitro group to a nitro anion radical. This radical can then transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion. This futile cycle can lead to a depletion of cellular reducing equivalents (e.g., NADPH) and an accumulation of ROS, causing damage to lipids, proteins, and DNA.

A study on the effects of various nitrotoluenes on rat liver cells indicated the involvement of the NRF2-mediated oxidative stress response pathway.[10] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the NRF2 pathway is a key cellular defense mechanism against oxidative stress.

References

- 1. This compound | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short-term oral toxicity of 2,4,6-trinitrotoluene in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bioassay of 2,4-diaminotoluene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]

2,4-Diamino-6-nitrotoluene: A Xenobiotic Metabolite of TNT - An In-depth Technical Guide

This technical guide provides a comprehensive overview of 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT) as a xenobiotic metabolite of the explosive 2,4,6-trinitrotoluene (TNT). The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its formation, toxicological profile, analytical determination, and interaction with cellular pathways.

Introduction

2,4,6-Trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment at manufacturing sites and military training ranges poses a significant toxicological concern. The biotransformation of TNT in biological systems, both microbial and mammalian, leads to the formation of a series of reduction products. One of these key metabolites is this compound (2,4-DA-6-NT). Understanding the formation, fate, and biological effects of 2,4-DA-6-NT is crucial for assessing the overall toxicity of TNT exposure and for developing effective bioremediation and monitoring strategies. This guide summarizes the current scientific knowledge on 2,4-DA-6-NT, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Formation of this compound

The primary pathway for the metabolism of TNT is the sequential reduction of its three nitro groups to amino groups. This process can be carried out by a variety of organisms, including bacteria, fungi, and mammals, under both aerobic and anaerobic conditions. The formation of 2,4-DA-6-NT is a key step in this metabolic cascade.

The initial reduction of TNT typically yields two isomeric mono-amino derivatives: 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[1] These are then further reduced to diaminonitrotoluenes. 2,4-DA-6-NT is formed from the reduction of either 2-ADNT or 4-ADNT.[1] The enzymatic reduction is primarily catalyzed by NAD(P)H-dependent nitroreductases.

Toxicological Profile

The toxicity of TNT and its metabolites has been a subject of extensive research. While TNT itself is known to be toxic and mutagenic, the toxicity of its metabolites varies.

Acute and Subchronic Toxicity

Quantitative data on the acute toxicity of 2,4-DA-6-NT is limited. However, studies on its precursors, the aminodinitrotoluenes, provide some context. For instance, the oral LD50 for 2-amino-4,6-dinitrotoluene in male Western fence lizards is 1406 mg/kg.[2] Generally, 2,4-DA-6-NT is considered to have a weak toxic potential compared to TNT and its initial mono-amino reduction products.[3]

| Compound | Test Organism | Route | Toxicity Endpoint | Value | Reference |

| 2-Amino-4,6-dinitrotoluene | Western fence lizard (male) | Oral | LD50 | 1406 mg/kg | [2] |

| 4-Amino-2,6-dinitrotoluene | Mammals | Ingestion | NOAEL | 9.0 mg/kg/day | [2] |

| 4-Amino-2,6-dinitrotoluene | Mammals | Ingestion | LOAEL | 47.0 mg/kg/day | [2] |

| This compound | Various | Multiple | Toxicity | Weak toxic potential | [3] |

Note: Specific LD50, NOAEL, or LOAEL values for this compound were not available in the reviewed literature.

Genotoxicity and Mutagenicity

The genotoxicity of TNT and its metabolites is a significant concern. While TNT is a known mutagen, the mutagenic potential of its metabolites is more complex. Some studies suggest that the reduction of the nitro groups to amino groups generally decreases mutagenicity. However, there are conflicting reports, and some diaminotoluene isomers have been shown to be genotoxic. For example, 2,4-diaminotoluene has demonstrated genotoxic effects in human HepG2 cells.[4] The genotoxicity of 2,4-DA-6-NT itself is not as well-characterized, but it is considered to have weak genotoxic potential.[3]

Interaction with Cellular Signaling Pathways